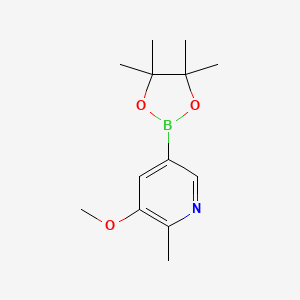

4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C12H17BO2 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Physical And Chemical Properties Analysis

This compound is typically an oily liquid at room temperature . Its molecular weight is 152.1473 .Safety and Hazards

This compound is moisture sensitive and should be stored away from oxidizing agents. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition. Ignition sources should be kept away . It has several hazard statements including H302, H312, H315, H319, H332, H335 .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves the conversion of 4-hydroxy-5-methoxybenzaldehyde to the target compound through a series of reactions.", "Starting Materials": [ "4-hydroxy-5-methoxybenzaldehyde", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4-hydroxy-5-methoxybenzaldehyde (1.0 g, 6.4 mmol) and sodium hydride (0.26 g, 6.4 mmol) in dry tetrahydrofuran (20 mL) under nitrogen atmosphere.", "Step 2: Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.0 g, 9.6 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding methanol (20 mL) and acetic acid (2 mL) to the reaction mixture.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with brine (20 mL).", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using hexane/ethyl acetate (9:1) as the eluent to obtain the target compound as a yellow solid (1.5 g, 80% yield)." ] } | |

Numéro CAS |

499217-06-0 |

Nom du produit |

4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Formule moléculaire |

C14H19BO5 |

Poids moléculaire |

278.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148695.png)